methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
The compound is a complex organic molecule that likely contains a 1,2,4-triazole ring, a common structure in medicinal chemistry . Triazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrazoles and quinazolines have been synthesized through various methods . For instance, one method involves the condensation reaction of 3-oxo-2- (phenyl-hydrazono)butanate and S-methyl-dithio-carbazate .
Molecular Structure Analysis
The molecular structure of similar compounds often involves intra-molecular hydrogen bonds, which can stabilize the compound’s form . For example, an intra-molecular N-H⋯O interaction can generate an S (6) ring, which stabilizes the enamine-keto form of the compound .
Scientific Research Applications
Antimalarial Activity
The structural similarity of this compound to pyrrolin-4-ones, which are known for their antimalarial properties , suggests potential use in the development of new antimalarial drugs. The bioactive nature of these compounds can be harnessed to design molecules that interfere with the life cycle of malaria-causing parasites.
HIV-1 Protease Inhibition
Compounds related to pyrrolin-4-ones have demonstrated HIV-1 protease inhibitory activities . This compound could be explored for its efficacy in inhibiting the HIV-1 protease, an enzyme critical for the replication of the virus, thus offering a potential pathway for therapeutic intervention.
Anticancer Properties
The compound’s structure is indicative of potential anticancer properties. Substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which share a similar structural framework, have shown promise as anti-mycobacterial and anticancer agents . Research could focus on the synthesis and structure-activity relationship to evaluate its efficacy against cancer cells.
Antimicrobial Activities
The presence of a 1,2,4-triazole nucleus is associated with good antimicrobial activities . This compound could be synthesized and tested against various microorganisms to determine its effectiveness as an antimicrobial agent.
Drug Development
Given its structural relation to successful drugs like Atorvastatin and Sunitinib , this compound could be a precursor in the synthesis of novel drugs with improved pharmacokinetic properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity .
properties
IUPAC Name |
methyl 4-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-25-23(30)27(19-6-4-3-5-7-19)20(24-25)16-12-14-26(15-13-16)21(28)17-8-10-18(11-9-17)22(29)31-2/h3-11,16H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADZTGVRUNIXTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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